molecular formula C20H22F3N3O2 B2849231 2-(o-tolyloxy)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide CAS No. 1396863-76-5

2-(o-tolyloxy)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide

Cat. No. B2849231
CAS RN: 1396863-76-5
M. Wt: 393.41
InChI Key: UFHCGFXKEYLJTI-UHFFFAOYSA-N
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Description

The compound “2-(o-tolyloxy)-N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)acetamide” is a complex organic molecule. It contains several functional groups including an amide group (-CONH2), a tetrahydroquinazoline group (a type of heterocyclic compound), a trifluoromethyl group (-CF3), and an o-tolyloxy group (an ether group attached to a tolyl group, which is a methyl-substituted phenyl group) .

Scientific Research Applications

Structural Aspects and Properties

Structural and Inclusion Compound Studies : Research on amide-containing isoquinoline derivatives, similar in structural complexity to the compound , has demonstrated unique behaviors in forming gels and crystalline structures when treated with different mineral acids. These compounds exhibit fluorescence emission changes upon protonation and interaction with other compounds, indicating potential applications in material science and fluorescence studies (Karmakar, Sarma, & Baruah, 2007).

Synthesis and Biological Activity

Glycopeptide Synthesis : In a study on glycosylation of resin-bound peptides, 3,4,6-Tri-O-acetyl-D-glucose-oxazoline was used for O-glycosylating resin-bound protected peptides, demonstrating the chemical versatility and synthetic utility of oxazoline derivatives in constructing complex molecules, which could be relevant for developing new methodologies involving the compound of interest (Hollósi et al., 1991).

Analgesic and Anti-inflammatory Activities : A variety of novel acetamides, closely related to the chemical structure of interest, were synthesized and tested for analgesic and anti-inflammatory activities. Among these, certain compounds demonstrated potent activities, suggesting the potential of similar structures in pharmaceutical research (Alagarsamy et al., 2015).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific data on this compound, it’s impossible to provide accurate safety and hazard information .

properties

IUPAC Name

2-(2-methylphenoxy)-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3O2/c1-13-6-2-5-9-16(13)28-12-18(27)24-11-10-17-25-15-8-4-3-7-14(15)19(26-17)20(21,22)23/h2,5-6,9H,3-4,7-8,10-12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFHCGFXKEYLJTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCCC2=NC3=C(CCCC3)C(=N2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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